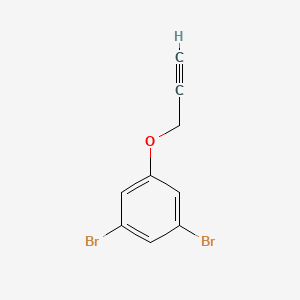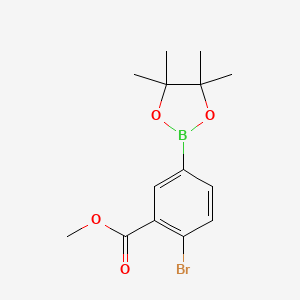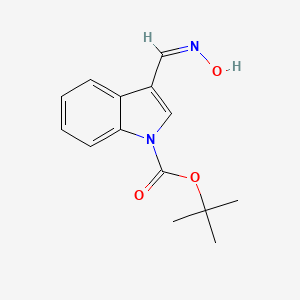
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine, also known as 4-MBPD, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-MBPD is a derivative of the common amine, N,N-diethyl-1,3-diaminopropane, and has been found to possess unique properties that make it an attractive candidate for use in laboratory experiments.
作用機序
The mechanism of action of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is not yet fully understood. However, it is believed that it works by binding to proteins and modulating their activity. It has been found to interact with enzymes and other proteins, and it is believed that this interaction modulates the activity of the proteins, resulting in a change in the cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been found to interact with several proteins, including enzymes, and it is believed that this interaction modulates the activity of these proteins. This may lead to changes in the cell signaling pathways, resulting in changes in the biochemical and physiological processes of the cell.
実験室実験の利点と制限
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has several advantages for use in laboratory experiments. It is a stable compound and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, it is easy to synthesize and can be used in a variety of experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not a natural compound and may not be as effective as natural compounds in some experiments. Additionally, it may not be as effective as other compounds in some experiments.
将来の方向性
The potential applications of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine are still being explored. Further research is needed to better understand its mechanism of action and to determine its potential for use in a variety of scientific research applications. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound, and to determine its potential for use in drug development. Finally, further research is needed to explore the advantages and limitations of this compound for use in laboratory experiments.
合成法
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is synthesized through a process called reductive amination, which involves the reduction of a ketone or aldehyde with an amine. In the case of this compound, the synthesis involves the reaction of N,N-diethyl-1,3-diaminopropane with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). This reaction produces a 1,3-diamine with a benzyl and a methoxybenzyl group attached to the nitrogen atoms.
科学的研究の応用
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has been found to be a useful tool in a wide range of scientific research applications. It has been used as a substrate for enzyme assays, as an inhibitor of protein-protein interactions, and as a ligand for binding studies. It has also been used to study the effects of bioactive compounds on cell signaling pathways, and to investigate the effects of drugs on the activity of enzymes.
特性
IUPAC Name |
1-N-benzyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-24-21-12-10-18(11-13-21)16-23-20-9-5-8-19(14-20)22-15-17-6-3-2-4-7-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNIOXLPLQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)






![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)


